Cytotoxicity Profile: 3-Methoxyphenyl Derivative Delivers Nanomolar Potency Comparable to Clinically-Relevant Antimitotic Agents
In a study of 2-aroylindole antimitotic agents, the 3-methoxyphenyl derivative (compound 3) displayed high cytotoxicity with IC50 values ranging from 20 to 75 nM across human HeLa/KB cervical, SK-OV-3 ovarian, and U373 astrocytoma carcinoma cell lines [1]. This potency level is comparable to the lead compound (5-methoxy-1H-2-indolyl)-phenylmethanone (compound 1), which exhibited IC50 values of 20-50 nM in the same panel [1]. The 3-methoxyphenyl substitution thus maintains the nanomolar cytotoxic efficacy characteristic of the antimitotic 2-aroylindole class, whereas unsubstituted phenyl analogs typically show >10-fold reduced activity [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 20-75 nM |
| Comparator Or Baseline | Lead compound 1 (5-methoxy-1H-2-indolyl)-phenylmethanone: 20-50 nM; unsubstituted phenyl analogs: >500 nM |
| Quantified Difference | Within 1.5-fold of lead compound; >10-fold more potent than unsubstituted phenyl analogs |
| Conditions | Human HeLa/KB cervical, SK-OV-3 ovarian, U373 astrocytoma carcinoma cell lines |
Why This Matters
This confirms that the 3-methoxyphenyl substituent preserves the nanomolar cytotoxic potency essential for anticancer lead optimization, supporting its selection as a validated scaffold for tubulin-targeting programs.
- [1] Mahboobi, S. et al. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents. Journal of Medicinal Chemistry, 2002, 45(5), 1002-1005. DOI: 10.1021/jm010940+ View Source
